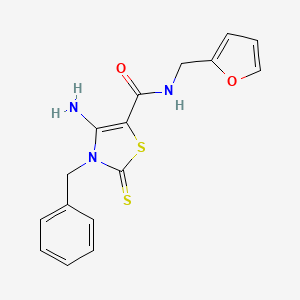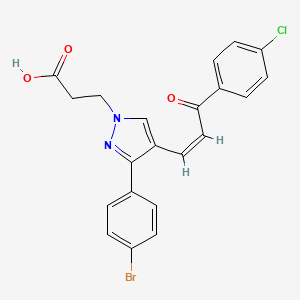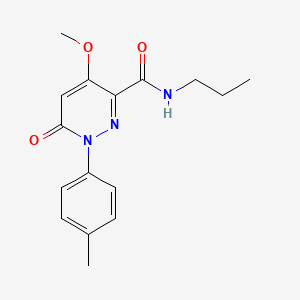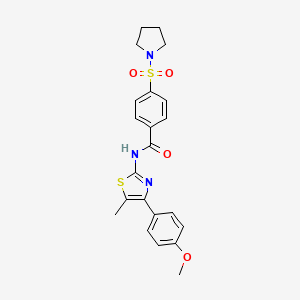![molecular formula C14H11N3O3S2 B2806928 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione CAS No. 477845-31-1](/img/structure/B2806928.png)
2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of isoindole-1,3-dione, which is a type of heterocyclic compound . Isoindole-1,3-diones are known for their diverse range of biological activities and are used as building blocks for various heterocyclic derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoindole-1,3-diones can be synthesized through various methods. For instance, one method involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. Isoindole-1,3-diones are generally solid at room temperature .Scientific Research Applications
Synthesis and Biological Activities
The compound under investigation, due to its structural complexity, is likely to be involved in various synthetic and biological research applications. A closely related derivative, 5-(isoindole-1,3-dione)-pyrimidinones, has been synthesized and found to exhibit significant anticonvulsant activities. This synthesis involved cycloaddition reactions indicating the potential of such compounds in the development of therapeutic agents targeting neurological disorders (Sharma et al., 2016).
Antimicrobial Evaluation
Another derivative, pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, was synthesized and evaluated for antimicrobial activities. These compounds exhibited notable antibacterial and antifungal properties, underscoring the potential use of such derivatives in combating microbial infections (Jat et al., 2006).
Antidiabetic Activity
Spiropyrrolo[1,2-a]isoquinoline derivatives synthesized via a diastereoselective and regiodivergent three-component cycloaddition reaction, including rhodanine analogues, have shown promising antidiabetic activities in vitro and in vivo. This highlights the potential of 2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione and its derivatives in the development of new antidiabetic drugs (Toumi et al., 2021).
Antitumor Activity
Derivatives of the compound have been synthesized and tested for antitumor activities. For instance, 5-ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant antitumor properties, suggesting the potential of these compounds in cancer research (Horishny & Matiychuk, 2020).
Antiproliferative Effects
Novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, demonstrating the potential of these compounds in cancer therapy (Chandrappa et al., 2008).
Future Directions
properties
IUPAC Name |
2-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-15(2)7-10-13(20)17(14(21)22-10)16-11(18)8-5-3-4-6-9(8)12(16)19/h3-7H,1-2H3/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJGLYVWYNOVLP-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=S)S1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B2806847.png)


![6-ethyl 3-methyl 2-(3,4,5-trimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2806851.png)

![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2806854.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2806855.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2806857.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2806862.png)
![8-((2,6-dimethylmorpholino)sulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2806863.png)

![4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N-phenylaniline](/img/structure/B2806868.png)